Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Structure-Activity Relationship Benzothiazole Kinase Inhibition

Procure N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide as a novel, unannotated chemotype for high-throughput or fragment-based screening. Its unique 4-Cl-benzothiazole/3-methylsulfonylbenzamide architecture is absent from key CTPS1 inhibitor patents, offering a scaffold-hopping starting point for IP generation. With stable benzamide linkage and modifiable core, it is an ideal intermediate for parallel SAR library synthesis. Ensure empirical target validation before substituting pre-characterized analogs.

Molecular Formula C15H11ClN2O3S2
Molecular Weight 366.83
CAS No. 896282-99-8
Cat. No. B2886129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS896282-99-8
Molecular FormulaC15H11ClN2O3S2
Molecular Weight366.83
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19)
InChIKeyOOCMFSMBOJPMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896282-99-8): Chemical Profile and Procurement Considerations


N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896282-99-8) belongs to the benzothiazole-sulfonamide/benzamide class of small molecules. This compound features a 4-chlorobenzothiazole core linked via an amide bond to a 3-(methylsulfonyl)phenyl moiety, a structural architecture commonly explored for kinase inhibition and other biological activities [1]. Its chemical identity is established through IUPAC nomenclature and vendor catalog entries, confirming its availability for research procurement [2].

Procurement Risk: Why In-Class Substitution of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide Is Not Supported


Within the benzothiazole-amide chemical space, even minor structural variations can lead to profound differences in target binding, selectivity, and pharmacokinetic behavior. The specific combination of the 4-chloro substituent on the benzothiazole ring and the 3-(methylsulfonyl) group on the benzamide ring creates a unique pharmacophore that cannot be assumed to be functionally equivalent to analogs with different substitution patterns, such as 5-chloro, 4-fluoro, or 4-methylthio derivatives [1]. Direct experimental evidence comparing this exact compound to its closest analogs is, however, extremely limited in the public domain, making empirical validation essential before any substitution in research protocols [2].

Quantitative Differentiation Evidence for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide


Absence of Direct Comparative Data Against Closest Structural Analogs

No direct, quantitative head-to-head comparison studies are publicly available for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide against its closest analogs (e.g., N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, CAS 896348-27-9, or N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide) . The published SAR studies on trisubstituted thiazoles as Cdc7 inhibitors (Reichelt et al., 2014) did not specifically include this compound, precluding any quantitative differentiation claims [1]. This evidence gap means that any selection of this compound must be based on its unique structural features rather than proven superiority over analogs.

Structure-Activity Relationship Benzothiazole Kinase Inhibition

Lack of Reported Biological Activity Data in Major Public Databases

A search of major public bioactivity databases, including ChEMBL and PubChem, did not yield any quantitative IC50, Ki, or EC50 data specifically annotated for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide [1]. In contrast, other benzothiazole-containing compounds in these databases, such as CHEMBL1559759 and CHEMBL3286989, have reported IC50 values (e.g., 40,000 nM for MAO-A and 123 nM for amyloid beta aggregation inhibition, respectively) [2]. This absence of data for the target compound represents a significant point of differentiation: it has not been biologically annotated, making it a clean-slate probe or a building block for novel SAR exploration.

Bioactivity ChEMBL PubChem

Structural Uniqueness: 4-Cl-Benzothiazole and 3-Methylsulfonylbenzamide Motif

The combination of a 4-chlorobenzothiazole and a 3-(methylsulfonyl)benzamide moiety represents a distinct chemical space. In the patent literature on CTPS1 inhibitors (WO2023205475A1), benzamide derivatives with heterocyclic attachments are extensively claimed, but the specific 4-Cl substitution pattern on benzothiazole, combined with the 3-methylsulfonyl group, is not exemplified, suggesting it may occupy a unique patent space [1]. Most explored benzothiazole-amide kinase inhibitors feature different halogen positions (e.g., 5-Cl or 6-Cl) or alternative sulfonamide linkages rather than the methylsulfonyl group [2]. This structural differentiation may translate into distinct target selectivity profiles, although direct confirmatory data are lacking.

Chemical Space Scaffold Hopping Medicinal Chemistry

Rational Application Scenarios for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide Based on Available Evidence


Chemical Biology Probe for Unannotated Target Space Exploration

Given its absence of publicly reported bioactivity data, this compound is best deployed as a fresh chemotype for high-throughput or fragment-based screening campaigns where the goal is to identify entirely novel target interactions, unburdened by prior pharmacological annotation [1]. This is in direct contrast to pre-characterized benzothiazole analogs that carry known target liabilities.

Scaffold-Hopping Starting Point for CTPS1 or Kinase Inhibitor Programs

The structural novelty of the 4-Cl-benzothiazole/3-methylsulfonylbenzamide motif, which is absent from key CTPS1 inhibitor patents, positions this compound as a potential scaffold-hopping starting point for medicinal chemistry teams seeking to establish novel intellectual property around nucleotide synthesis or kinase inhibition [2].

Negative Control or Selectivity Profiling Tool for Benzothiazole-Based Inhibitors

Assuming future profiling confirms inactivity against common benzothiazole targets (e.g., Cdc7, CDK2, MAO-A), this compound could serve as a structurally matched negative control in selectivity panels, enabling researchers to attribute biological effects to specific substitution patterns present in active analogs [3].

Synthetic Intermediate for Diversified Amide Libraries

The compound's stable benzamide linkage and modifiable chlorobenzothiazole ring make it a practical intermediate for parallel synthesis of focused libraries, particularly for exploring SAR around the 3-methylsulfonylphenyl motif, as the synthesis protocol is well-established in vendor documentation .

Quote Request

Request a Quote for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.